molecular formula C7H8N4 B13614035 3-Hydrazinoindazole CAS No. 89852-84-6

3-Hydrazinoindazole

Cat. No.: B13614035
CAS No.: 89852-84-6
M. Wt: 148.17 g/mol
InChI Key: GKZJNLBPXMVEFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydrazinoindazole is a key synthetic intermediate designed for the research and development of novel nitrogen-containing heterocycles. The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities . This compound is specifically functionalized with a hydrazino group at the 3-position, providing a reactive handle for constructing more complex molecules. It serves as a precursor for synthesizing various derivatives, including those explored as kinase inhibitors , antimicrobial agents , and anticandidal compounds . Researchers value this building block for creating diverse chemical libraries aimed at discovering new therapeutic agents. The indazole core is a bioisostere of other aromatic systems like indole, and its derivatives are found in marketed drugs and numerous clinical candidates . This product is intended for use in chemical synthesis and pharmaceutical R&D laboratories. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Please handle with appropriate safety precautions. Specific application data for this exact compound is limited in the public domain, highlighting its potential as a novel research tool.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89852-84-6

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

1H-indazol-3-ylhydrazine

InChI

InChI=1S/C7H8N4/c8-9-7-5-3-1-2-4-6(5)10-11-7/h1-4H,8H2,(H2,9,10,11)

InChI Key

GKZJNLBPXMVEFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)NN

Origin of Product

United States

Synthetic Methodologies for 3 Hydrazinoindazole and Its Precursors

Established Synthetic Pathways to the 3-Hydrazinoindazole Scaffold

Traditional methods for the synthesis of this compound have relied on classical reduction and substitution reactions. These pathways are well-documented and provide reliable access to the target compound.

Reduction Strategies of 3-Diazoindazole and Diazonium Salts

One of the primary methods for preparing this compound involves the reduction of corresponding diazo compounds. Specifically, 3-diazoindazole or the related diazonium salts can be effectively reduced to the desired hydrazine (B178648) derivative.

PrecursorReagent(s)ConditionsProduct(s)Citation(s)
3-Diazoindazole / Diazonium SaltsStannous chloride, Hydrochloric acidAcidic reduction, then pH 12 workupThis compound, Indazole, 3-Aminoindazole, 3-Azidoindazole Current time information in Bangalore, IN.
3-DiazoindazoleTitanium trichloride (B1173362) or Iron (II) ammonium (B1175870) sulfate-Indazole Current time information in Bangalore, IN.

Synthetic Routes Involving Hydrazine Hydrates in Indazole Formation

Hydrazine hydrate (B1144303) is a key reagent in several synthetic approaches to this compound, typically acting as a nucleophile to displace a leaving group at the 3-position of the indazole ring.

One indirect but effective route begins with a 3-chloro-indazole derivative. This starting material is first reacted with thiourea (B124793) to form the corresponding 3-mercaptoindazole. Subsequent methylation with methyl iodide yields a 3-methylthioindazole intermediate. This intermediate, upon condensation with hydrazine hydrate, furnishes this compound. mit.edu A more direct approach involves the direct hydrazinolysis of a 3-chloro-indazole compound with hydrazine hydrate, which also yields the target this compound. mit.edu

Starting MaterialPathwayKey ReagentsIntermediate(s)Final ProductCitation(s)
3-Chloro-indazoleMulti-step1. Thiourea2. Methyl iodide3. Hydrazine hydrate3-Mercaptoindazole, 3-MethylthioindazoleThis compound mit.edu
3-Chloro-indazoleDirect SubstitutionHydrazine hydrateNoneThis compound mit.edu

Novel Approaches and Advancements in this compound Synthesis

Recent research has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of heterocyclic compounds. These modern approaches are being explored for their potential application in the synthesis of this compound.

Exploration of Regioselective Synthesis

Regioselectivity, the ability to control the position at which a chemical bond is formed, is a critical aspect of modern organic synthesis, particularly for substituted heterocycles. In the context of indazole synthesis, controlling the substitution pattern is essential for accessing specific isomers with desired properties. While literature specifically detailing the regioselective synthesis of this compound is limited, studies on related N-N bond-containing heterocycles, such as pyrazoles, highlight advanced strategies. For instance, copper-catalyzed oxidative N-N bond formation and the electrochemical reduction of N-nitroso compounds have been developed for the regioselective synthesis of substituted pyrazoles and other hydrazines. Current time information in Bangalore, IN. Such methods, which control the formation of the N-N bond and subsequent ring closure, offer potential blueprints for achieving regioselectivity in more complex systems like substituted indazoles. Current time information in Bangalore, IN.berkeley.edu

Palladium-Catalyzed Reactions in Hydrazinoindazole Formation

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful and versatile tools for the formation of carbon-nitrogen bonds. libretexts.orgwikipedia.org This class of reactions facilitates the coupling of amines with aryl halides or pseudohalides under relatively mild conditions. wikipedia.org Conceptually, this methodology could be applied to the synthesis of this compound by coupling hydrazine with a 3-haloindazole (e.g., 3-bromo- (B131339) or 3-chloroindazole).

Research by the Hartwig group has demonstrated the feasibility of palladium-catalyzed cross-coupling between hydrazine and aryl halides. berkeley.edu This provides a proof-of-concept for the key bond formation required. However, despite the widespread utility of this reaction, its specific application for the direct synthesis of this compound from a 3-haloindazole precursor is not extensively documented in the surveyed literature. This suggests that this particular transformation may be an area ripe for future research and development to provide a modern, catalytic route to this important building block.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govorganic-chemistry.org Evaluating the established syntheses of this compound through this lens reveals areas for potential improvement.

Precursor Synthesis and Intermediate Transformations

The synthesis of this compound relies on the availability of suitably functionalized indazole precursors that can undergo transformation to introduce the hydrazine moiety at the 3-position. The selection of a specific synthetic route often depends on the availability of starting materials, desired purity, and scalability of the process. Key precursors include indazole derivatives with leaving groups at the 3-position, such as haloindazoles, or those that can be converted to a reactive intermediate like a diazonium salt.

Synthesis of Indazole Derivatives for Hydrazination

The preparation of indazole derivatives amenable to hydrazination is a critical first step. A common and effective precursor is 3-chloroindazole. This compound can be synthesized through various methods, often involving the cyclization of appropriately substituted benzene (B151609) derivatives. One established method involves the treatment of N-(o-azidobenzoyl)arylamines with thionyl chloride. qu.edu.qa This reaction proceeds through the formation of an intermediate o-azidobenzimidoyl chloride, which then undergoes a concerted pericyclic process with the loss of nitrogen to form the 2-aryl-3-chloroindazole. qu.edu.qa

Another versatile precursor is a 2-aryl-3-methylthio-2H-indazole. This intermediate can be prepared from the corresponding 2-aryl-3-mercaptoindazole by methylation with methyl iodide. qu.edu.qa The mercaptoindazole itself can be obtained from the reaction of 2-aryl-3-chloroindazole with thiourea. qu.edu.qa

Furthermore, the formation of the indazole ring can be achieved through cyclization of arylhydrazones. For instance, arylhydrazones derived from acetophenone (B1666503) or benzaldehyde (B42025) substituted with a fluorine atom at the C2 position and a nitro group at the C5 position can undergo base-catalyzed nucleophilic aromatic substitution (SNAr) to form 1-aryl-5-nitro-1H-indazoles. researchgate.net While not a direct precursor to this compound, this methodology highlights the construction of the core indazole scaffold which can be further functionalized.

A different approach to the indazole nucleus involves the copper-catalyzed reaction of 2-formylphenylboronic acids with diazodicarboxylates, followed by an acid or base-induced ring closure to yield 1N-alkoxycarbonyl indazoles. clockss.org These precursors could potentially be converted to 3-substituted indazoles suitable for hydrazination.

Methodologies for Introducing the Hydrazine Functionality

Once a suitable indazole precursor is obtained, the next step is the introduction of the hydrazine group at the 3-position. Several methodologies have been developed for this transformation.

A direct and widely used method is the hydrazinolysis of 3-chloroindazole. The reaction of 2-aryl-3-chloroindazole with hydrazine hydrate, typically in a solvent like ethanol (B145695), leads to the formation of 2-aryl-3-hydrazinoindazole. qu.edu.qa Similarly, the unsubstituted this compound can be prepared from 3-chloroindazole. qu.edu.qasigmaaldrich.comsigmaaldrich.com

An alternative route involves the condensation of a 2-aryl-3-methylthio-2H-indazole with hydrazine hydrate. Heating a suspension of the methylthioindazole with hydrazine hydrate in ethanol results in the formation of the corresponding this compound. qu.edu.qa The identity of the product from this method has been confirmed to be identical to that obtained from the hydrazinolysis of the corresponding 3-chloroindazole. qu.edu.qa

Another established synthetic pathway is the reduction of 3-diazoindazole or the corresponding diazonium salt. The reduction of 3-diazoindazole with stannous chloride in hydrochloric acid has been reported to yield this compound. epdf.pub This method provides a non-hydrazine-based route to the target compound, which can be advantageous in certain synthetic contexts.

The following table summarizes the key precursors and reagents for the synthesis of this compound:

PrecursorReagent for HydrazinationProduct
2-Aryl-3-chloroindazoleHydrazine hydrate2-Aryl-3-hydrazinoindazole
3-ChloroindazoleHydrazine hydrateThis compound
2-Aryl-3-methylthio-2H-indazoleHydrazine hydrate2-Aryl-3-hydrazinoindazole
3-DiazoindazoleStannous chloride / HClThis compound

Chemical Reactivity and Derivatization Studies of 3 Hydrazinoindazole

Reaction Pathways and Mechanisms

The chemical behavior of 3-hydrazinoindazole is largely dictated by the interplay between its nucleophilic hydrazine (B178648) group and the aromatic indazole core.

Nucleophilic Reactions Involving the Hydrazine Moiety

The hydrazine group (-NHNH2) in this compound is a potent nucleophile due to the presence of lone pairs of electrons on the nitrogen atoms. wikipedia.org This high reactivity is central to many of its characteristic reactions. Hydrazine itself is a powerful reducing agent and is highly reactive with many chemicals. nih.gov Being bifunctional, with two amine groups, hydrazine is a fundamental component in the synthesis of numerous heterocyclic compounds through condensation with various difunctional electrophiles. wikipedia.org The kinetics of reactions involving hydrazines have been studied, and their nucleophilicity can be quantified and compared to other amines. researchgate.net

The nucleophilicity of the hydrazine moiety allows it to readily attack electrophilic centers. researchgate.net For instance, it can react with sulfonyl halides and acyl halides. wikipedia.org The substitution of hydrogen atoms in the hydrazine group by alkyl groups can significantly influence its nucleophilicity. researchgate.net

Cyclocondensation Reactions with Carbonyl Compounds

A significant reaction pathway for this compound involves cyclocondensation with carbonyl compounds. This type of reaction is a classic and widely used method for the synthesis of pyrazole (B372694) and its fused derivatives. beilstein-journals.org The hydrazine moiety readily reacts with aldehydes and ketones to form hydrazones, which can then undergo intramolecular cyclization. wikipedia.org

For example, the reaction of this compound with α-dicarbonyl compounds is a known method for preparing 1,2,4-triazino[4,3-b]indazoles. researchgate.netresearchgate.net Similarly, condensation with 2,4-pentanedione yields 3,5-dimethylpyrazole (B48361) derivatives. wikipedia.org The reaction with β-ketoesters is also a common strategy for constructing pyrazole rings. beilstein-journals.org These cyclocondensation reactions are often carried out under various conditions, sometimes facilitated by acidic or basic catalysts, to promote the formation of the desired heterocyclic system.

Below is a table summarizing representative cyclocondensation reactions of this compound:

ReactantProduct TypeReference
α-Dicarbonyl compounds1,2,4-Triazino[4,3-b]indazoles researchgate.net
2,4-Pentanedione3,5-Dimethylpyrazole derivatives wikipedia.org
β-KetoestersPyrazole derivatives beilstein-journals.org

Transformation into Fused Heterocyclic Systems (e.g., Triazinoindazoles)

The ability of this compound to act as a precursor for fused heterocyclic systems is one of its most important chemical properties. The formation of triazinoindazoles is a prime example of this transformation. As mentioned, the reaction with α-dicarbonyl compounds provides a direct route to 1,2,4-triazino[4,3-b]indazoles. researchgate.netresearchgate.net

The synthesis of pyrazolo[4,3-e] researchgate.netCurrent time information in Bangalore, IN.organic-chemistry.orgtriazines has also been reported, showcasing the versatility of cyclocondensation reactions in building complex heterocyclic frameworks. nih.gov These reactions underscore the utility of this compound as a building block in medicinal chemistry and materials science for accessing novel molecular architectures.

Functional Group Transformations and Modifications of this compound

Beyond its participation in ring-forming reactions, the this compound scaffold can undergo various functional group transformations, allowing for the fine-tuning of its chemical and physical properties.

Acylation and Alkylation Reactions

The nucleophilic nature of the hydrazine group makes it susceptible to acylation and alkylation. wikipedia.org Acylation, typically carried out with acyl halides or anhydrides in the presence of a base, introduces an acyl group onto one of the nitrogen atoms of the hydrazine moiety. masterorganicchemistry.comstudymind.co.uk This reaction can be used to protect the hydrazine group or to introduce specific functionalities.

Alkylation of the hydrazine group can be achieved using alkyl halides. wikipedia.org However, controlling the level of substitution can be challenging, often leading to a mixture of mono- and di-alkylated products. wikipedia.orgresearchgate.net The direct alkylation of the indazole ring nitrogen is also a significant reaction, with regioselectivity being a key consideration. beilstein-journals.org The choice of base and solvent can influence whether alkylation occurs at the N-1 or N-2 position of the indazole ring. beilstein-journals.org

The following table provides an overview of these transformations:

Reaction TypeReagentProductReference
AcylationAcyl Halide/AnhydrideN-Acyl-3-hydrazinoindazole masterorganicchemistry.com
AlkylationAlkyl HalideN-Alkyl-3-hydrazinoindazole wikipedia.org

Substitution Reactions on the Indazole Ring

While the hydrazine group is the primary site for many reactions, the indazole ring itself can undergo substitution, although it is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the presence of the electron-withdrawing heterocyclic ring. However, under certain conditions, electrophilic substitution reactions can be achieved.

More commonly, nucleophilic aromatic substitution (SNAr) can occur, particularly if the indazole ring is substituted with strong electron-withdrawing groups. mdpi.com For instance, a bromo-substituted indazole can undergo nucleophilic substitution. beilstein-journals.org The development of methods for the regioselective functionalization of the indazole core remains an active area of research.

Reaction Kinetics and Thermodynamic Considerations in Derivatization

The derivatization of this compound is governed by fundamental principles of reaction kinetics and thermodynamics. While specific quantitative studies detailing rate constants or thermodynamic functions (ΔH, ΔS, ΔG) for this compound are not extensively documented in publicly available literature, the kinetic and thermodynamic viability of its reactions can be inferred from reaction mechanisms, conditions, and computational studies on the parent indazole scaffold.

Kinetic Considerations: Reaction kinetics deals with the rate of chemical processes. For derivatization, this involves the speed at which this compound is converted into a new product. The primary factors influencing this rate are the activation energy (Ea), temperature, and the presence of catalysts.

The this compound molecule possesses several nucleophilic sites: the N1 and N2 atoms of the indazole ring and the two nitrogen atoms of the hydrazine substituent. The hydrazine group is a potent nucleophile, and its reactions, such as condensation with aldehydes and ketones to form hydrazones, are typically kinetically facile. The rate-determining step in such reactions is often the initial nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon.

Studies on related indazole systems show that reaction conditions significantly impact kinetic outcomes. For instance, in the alkylation of substituted indazoles, the choice of base and temperature can dramatically alter reaction times and yields. beilstein-journals.orgnih.gov Reactions conducted at elevated temperatures generally proceed faster, as more molecules possess sufficient thermal energy to overcome the activation energy barrier. For example, studies on methyl 5-bromo-1H-indazole-3-carboxylate have shown that varying conditions (e.g., temperature, base) leads to different N1 and N2 alkylated products, with yields changing based on these parameters. beilstein-journals.org

Thermodynamic Considerations: Thermodynamics determines the position of equilibrium and the relative stability of reactants and products. A reaction is thermodynamically favorable if the change in Gibbs free energy (ΔG) is negative. This is influenced by changes in enthalpy (ΔH), a measure of bond energies, and entropy (ΔS), a measure of disorder.

In the derivatization of indazoles, a key thermodynamic consideration is the relative stability of the resulting isomers. Computational studies on the parent indazole ring indicate that the N1-substituted isomer is thermodynamically more stable than the N2-substituted isomer. acs.org This stability difference can drive the reaction equilibrium towards the N1-product, especially under conditions that allow for equilibration.

For this compound, the formation of cyclic derivatives, such as triazoles or pyrazoles through intramolecular condensation, is often thermodynamically driven. The formation of a new, stable aromatic ring system results in a significant negative enthalpy change (stronger bonds are formed) and can be entropically favored if small molecules like water are released. libretexts.org The stability of the resulting heterocyclic system is a powerful thermodynamic driving force. For example, the Fischer indole (B1671886) synthesis, a complex reaction forming a stable indole ring, proceeds through a series of steps including a phenylhydrazone intermediate. msu.edu

The table below summarizes how kinetic and thermodynamic factors influence the derivatization outcomes for indazole systems, which can be extrapolated to this compound.

FactorKinetic Influence (Rate)Thermodynamic Influence (Equilibrium)Example from Indazole Chemistry
Temperature Higher temperature increases reaction rate by providing energy to overcome the activation barrier.May shift equilibrium. For exothermic reactions, lower temperature favors products.Alkylation of an indazole carboxylate from room temperature to 50°C increased yield from 44% to 89%. beilstein-journals.orgnih.gov
Catalysts Acid or base catalysts provide an alternative reaction pathway with a lower activation energy, increasing the rate.Does not affect the position of equilibrium, only the speed at which it is reached.Acid catalysis is crucial in aldol (B89426) condensation reactions, where the rate-limiting step is the attack of an enol on a protonated aldehyde. oberlin.edu
Solvent The polarity and protic/aprotic nature of the solvent can stabilize or destabilize transition states, affecting the rate.Can influence the relative stability of products, shifting the equilibrium.In one indazole synthesis, using THF as a solvent provided a higher yield (68%) compared to dioxane (48%). acs.org
Product Stability Not a direct influence on rate, but related to the transition state structure (Hammond's Postulate).The most stable isomer/product will be favored at equilibrium.Theoretical calculations showed a 1-substituted indazole derivative to be 20 kJ·mol⁻¹ more stable than the 2-substituted isomer. acs.org

Spectroscopic and Structural Elucidation Methodologies

Advanced Spectroscopic Techniques for Characterization

A suite of advanced spectroscopic techniques is utilized to elucidate the structural intricacies of 3-Hydrazinoindazole. These methods probe different aspects of the molecule's interaction with electromagnetic radiation, yielding a wealth of information about its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of a closely related compound, 1H-indazole-3-carbohydrazide, the aromatic protons of the indazole ring typically appear as multiplets in the range of δ 7.2-8.2 ppm. The protons of the hydrazide group (-CONHNH₂) give rise to signals that can be observed in the downfield region, often as broad singlets due to proton exchange and quadrupole effects of the nitrogen atoms. For this compound, the protons of the hydrazino group (-NHNH₂) and the indazole N-H proton would also be expected to appear as exchangeable signals.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons of the indazole ring in related structures typically resonate in the region of δ 110-150 ppm. The carbon atom at position 3, being attached to the nitrogenous substituent, would have a distinct chemical shift.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons. COSY spectra would reveal proton-proton coupling networks within the indazole ring, while HMQC/HSQC would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of all signals. HMBC (Heteronuclear Multiple Bond Correlation) experiments can further elucidate the structure by showing correlations between protons and carbons over two or three bonds.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-47.60 - 7.80d
H-57.10 - 7.30t
H-67.30 - 7.50t
H-77.90 - 8.10d
NH (indazole)12.0 - 13.0br s
NH (hydrazino)4.0 - 5.0br s
NH₂ (hydrazino)5.0 - 6.0br s

Note: These are predicted values and may vary based on solvent and experimental conditions.

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-3145 - 155
C-3a120 - 130
C-4120 - 125
C-5120 - 125
C-6125 - 130
C-7110 - 115
C-7a138 - 142

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C=N bonds. The N-H stretching vibrations of the indazole ring and the hydrazino group would likely appear as a broad band in the region of 3100-3500 cm⁻¹. The C=N stretching vibration of the indazole ring would be observed in the 1600-1650 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ range. In the case of the related 1H-indazole-3-carbohydrazide, characteristic IR peaks are observed at 3366 cm⁻¹ (N-H stretch), 1673 cm⁻¹ (C=O stretch), and 1608 cm⁻¹ (C=N stretch).

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (indazole & hydrazino)Stretching3100 - 3500 (broad)
Aromatic C-HStretching3000 - 3100
C=N (indazole ring)Stretching1600 - 1650
C=C (aromatic ring)Stretching1450 - 1600
N-HBending1550 - 1650

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₇H₈N₄), the expected molecular weight is approximately 148.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 148. The fragmentation pattern would likely involve the loss of small molecules such as N₂, NH₃, and HCN, leading to characteristic fragment ions. For instance, the loss of the hydrazino group could result in a significant peak. In the mass spectrum of 1H-indazole-3-carbohydrazide, the molecular ion peak (M+H)⁺ is observed at m/z 177.04.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
148[M]⁺
119[M - N₂H]⁺
92[C₆H₄N]⁺

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The indazole ring system is a chromophore that exhibits characteristic UV absorption bands. The UV-Vis spectrum of this compound would be expected to show absorptions corresponding to π→π* transitions of the aromatic system. The presence of the hydrazino group, an auxochrome, may cause a shift in the absorption maxima (λ_max) compared to the parent indazole molecule.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

Electronic TransitionExpected λ_max (nm)
π→π250 - 300
n→π> 300

X-ray Crystallography for Absolute Stereochemistry and Conformation

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are essential for the separation and purification of chemical compounds, as well as for assessing their purity.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a compound. For this compound, a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane) would be used to obtain a characteristic retention factor (R_f) value on a silica (B1680970) gel plate.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique that provides high-resolution separation and can be used for both analytical and preparative purposes. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a possible acid modifier like formic acid or trifluoroacetic acid), would be suitable for analyzing the purity of this compound and for its preparative separation from reaction mixtures. The retention time would be a characteristic parameter for the compound under specific chromatographic conditions.

Theoretical and Computational Chemistry Investigations of 3 Hydrazinoindazole

Quantum Mechanical Studies

Quantum mechanical calculations offer a fundamental understanding of the electronic and structural properties of 3-hydrazinoindazole. These methods are broadly categorized into Density Functional Theory (DFT) and semi-empirical methods, each providing a different balance between computational cost and accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mpg.descispace.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally feasible approach to study even large systems. mpg.deesqc.org The theory is, in principle, exact, but in practice, approximations for the exchange-correlation functional are necessary. esqc.orgabinit.org DFT calculations are instrumental in determining various molecular properties and reactivity descriptors. mdpi.comchemrevlett.com

For this compound, DFT calculations, particularly using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to determine atomic and molecular properties. mdpi.com These calculations can predict reactivity descriptors such as chemical potential (µ), chemical hardness (η), and electrophilicity (ω). mdpi.com The molecular electrostatic potential (MESP) surface can also be calculated to identify the most reactive sites within the molecule. mdpi.com Studies on similar heterocyclic systems have shown that DFT is effective in understanding electronic structures and potential binding affinities. rsc.org For instance, in analyzing the decomposition of hydrazine (B178648) on copper surfaces, DFT has been used to understand the interaction at an atomistic level. researchgate.netresearchgate.net

Table 1: Key DFT-Calculated Properties for a Representative Heterocyclic System This table is illustrative and based on typical outputs from DFT calculations on similar molecules, as specific data for this compound was not available in the provided search results.

Property Calculated Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -1.2 eV Indicates electron-accepting ability
HOMO-LUMO Gap 5.3 eV Relates to chemical reactivity and stability
Dipole Moment 3.2 D Influences solubility and intermolecular interactions

| MESP Minimum | -0.05 a.u. | Indicates regions susceptible to electrophilic attack |

Data is hypothetical and for illustrative purposes.

Semi-empirical methods offer a computationally less intensive alternative to ab initio methods like DFT for geometry optimization. google.comcore.ac.uk These methods simplify the Hartree-Fock method by approximating or omitting certain integrals and introducing empirical parameters. google.comcore.ac.uk While they are generally less accurate and robust than DFT, their speed makes them suitable for optimizing the geometries of very large molecules or for use in molecular dynamics simulations. google.comgithub.io

Methods like PM3, AM1, and MNDO are commonly used semi-empirical techniques. core.ac.ukwebmo.net They are particularly useful for obtaining a reasonable starting geometry for more accurate optimization methods. webmo.net The accuracy of these methods can be sufficient for many applications, especially for organic molecules for which they have been specifically parameterized. webmo.net The process of molecular geometry optimization involves adjusting the arrangement of atoms in a molecule to find a stationary point on the potential energy surface, which corresponds to a stable conformation. gaussian.comwikipedia.orgbyjus.com The resulting geometry provides information on bond lengths, bond angles, and torsion angles. wikipedia.org

Table 2: Comparison of Geometry Optimization Methods This table illustrates the general trade-offs between different computational methods.

Method Relative Cost General Accuracy Primary Use Case
Clean-up Very Low Low Initial structure generation webmo.net
Semi-Empirical (e.g., PM3) Low Moderate Large molecules, initial optimization google.comwebmo.net
DFT (e.g., B3LYP) High High Detailed electronic and structural analysis esqc.orgmdpi.com

| Ab Initio (e.g., MP2) | Very High | Very High | High-accuracy benchmarking mdpi.com |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations provide a dynamic perspective on the behavior of this compound, including its conformational flexibility and interactions with biological targets.

Computational methods are crucial for exploring the conformational space of flexible molecules and studying tautomeric equilibria. nih.govwgtn.ac.nz Conformational analysis aims to identify stable conformations and the energy barriers between them. nih.gov For cyclic systems, this can be particularly complex. nih.gov

Tautomerism, the interconversion of structural isomers, is a key consideration for many heterocyclic compounds. researchgate.netrsc.org Computational studies, often using DFT, can predict the relative stabilities of different tautomers in various environments (gas phase or in solution). chemrxiv.orgorientjchem.org For example, studies on related pyrazole (B372694) derivatives have used computational methods to investigate tautomerism, showing that the relative stability of tautomers can be significantly influenced by the solvent. researchgate.net Similar investigations on warfarin (B611796) demonstrated the existence of multiple tautomeric forms in solution, with their populations being dependent on solvent polarity and pH. nih.gov The equilibrium constants between tautomers can be calculated from the differences in their Gibbs free energies. nih.gov

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movement of atoms and molecules over time. volkamerlab.orgmdpi.com In drug discovery, MD simulations are used to investigate the interactions between a ligand, such as this compound, and its biological target. mdpi.comyoutube.com These simulations provide insights into the stability of the ligand-protein complex, conformational changes, and the energetics of binding. volkamerlab.orgjpionline.org

Structure-Activity Relationship (SAR) Studies through Computational Methods

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of compounds with their biological activity. wikipedia.orgnih.gov By establishing a mathematical relationship, QSAR models can be used to predict the activity of new, unsynthesized compounds. wikipedia.org

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly powerful as they consider the three-dimensional properties of molecules. wikipedia.orgnih.gov In a CoMFA study, molecules are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities. nih.gov The resulting models can provide visual representations (contour maps) that highlight which regions of a molecule are important for increasing or decreasing activity, thereby guiding the design of more potent analogs. researchgate.net QSAR studies have been successfully applied to various classes of compounds, including thiazole (B1198619) derivatives, to understand the structural requirements for their biological effects. mdpi.comacademie-sciences.fr The development of a robust QSAR model requires a diverse dataset of compounds with accurately measured biological activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgbiolscigroup.us This method is predicated on the principle that the biological effect of a molecule is a function of its physicochemical and structural properties. imist.ma By developing robust QSAR models, it becomes possible to predict the activity of novel compounds before they are synthesized, thereby accelerating the drug discovery process. nih.gov

In the context of this compound and its analogs, QSAR studies involve the calculation of a wide array of molecular descriptors. These descriptors can be categorized into several classes, including:

Electronic Descriptors: These relate to the distribution of electrons within the molecule and include parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), dipole moment, and atomic charges. biolscigroup.us Variations in these descriptors can influence a molecule's ability to participate in electrostatic interactions and hydrogen bonding. nih.gov

Steric Descriptors: These describe the size and shape of the molecule. Parameters like molecular weight, volume, and surface area fall into this category. The steric properties of a molecule are crucial for its ability to fit into the binding site of a biological target.

Hydrophobic Descriptors: These quantify the water-fearing nature of a molecule, often represented by the partition coefficient (logP). Hydrophobicity plays a significant role in a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: These are numerical representations of the molecular structure, capturing information about atomic connectivity and branching.

Once these descriptors are calculated for a set of this compound derivatives with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN) are employed to build the QSAR model. imist.maresearchgate.net The goal is to identify the key descriptors that have the most significant impact on the observed activity. biolscigroup.us

Table 1: Key Molecular Descriptors in QSAR Studies of Heterocyclic Compounds

Descriptor TypeExample DescriptorsSignificance in Drug Design
Electronic EHOMO, ELUMO, Dipole Moment, Atomic ChargesInfluences electrostatic interactions, hydrogen bonding, and reactivity. biolscigroup.usnih.gov
Steric Molecular Weight, Molar Refractivity, van der Waals VolumeDetermines the fit of the molecule within the receptor's binding pocket.
Hydrophobic LogP, Hydrophobic FieldAffects membrane permeability, protein binding, and overall pharmacokinetics.
Topological Wiener Index, Kier & Hall Connectivity IndicesEncodes information about molecular size, shape, and branching.

This table presents a generalized overview of descriptor types commonly used in QSAR studies.

Molecular Docking for Binding Affinity Prediction and Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.comresearchgate.net In the realm of drug discovery, this typically involves docking a small molecule (ligand), such as a this compound derivative, into the binding site of a macromolecular target, usually a protein or nucleic acid. nih.gov The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity, which is often expressed as a scoring function value. wjarr.comresearchgate.net

The process of molecular docking begins with the three-dimensional structures of both the ligand and the target receptor. als-journal.com The ligand's conformational flexibility is explored, and various possible orientations within the binding site are sampled. wjarr.com A scoring function is then used to evaluate the "goodness-of-fit" for each pose, taking into account factors like electrostatic interactions, van der Waals forces, and hydrogen bonds. nih.govmdpi.com The pose with the most favorable score is considered the most likely binding mode. wjarr.com

For this compound derivatives, molecular docking studies can provide invaluable insights into their mechanism of action. By identifying the specific amino acid residues in the active site of a target protein that interact with the ligand, researchers can understand the key structural features responsible for binding. mdpi.com For example, docking might reveal that the hydrazino group of this compound forms a crucial hydrogen bond with a specific residue, while the indazole ring engages in hydrophobic interactions with another part of the binding pocket. nih.gov This information can then be used to design modifications to the this compound scaffold that enhance these interactions and, consequently, improve binding affinity and biological activity. mdpi.com

Furthermore, molecular docking can be employed in a "reverse docking" or "target fishing" approach to identify potential biological targets for this compound. nih.gov In this strategy, the this compound molecule is docked against a large database of protein structures. nih.gov The proteins for which the docking algorithm predicts a high binding affinity are then considered potential targets for the compound, which can be subsequently validated through experimental assays. nih.gov This approach is particularly useful for elucidating the mechanism of action of a compound with a known phenotypic effect but an unknown molecular target. nih.gov

Table 2: Representative Molecular Docking Results for Heterocyclic Ligands Against Various Protein Targets

LigandProtein Target (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference
3-diazo-1-methyl-1,3-dihydro-indol-2-oneCyclooxygenase-2 (COX-2) (5IKR)-7.2- researchgate.net
Bisandrographolide ADengue Virus NS5 (Not Specified)-10.1Asn609, Asp663, Val603 mdpi.com
Compound IIe (an oxadiazole derivative)Epidermal Growth Factor Receptor (EGFR) (1M17)-7.89Gln767, Met769, Thr766 nih.gov
DeoxyshikoninTumor Necrosis Factor-alpha (TNF-α)-7.2- researchgate.net
MatteucinolPI3K Pathway Protein> -7.3- researchgate.net

This table showcases examples of docking scores and interacting residues for various heterocyclic compounds, illustrating the type of data generated from molecular docking studies. It is important to note that these are not derivatives of this compound but serve as representative examples.

Applications of 3 Hydrazinoindazole in Organic Synthesis

Role as a Versatile Building Block and Synthon

In the realm of organic chemistry, a "building block" refers to a readily available molecule with reactive functional groups that can be used in the modular construction of more complex compounds. wikipedia.org A "synthon" is a related concept, representing a hypothetical unit within a target molecule that corresponds to a real-world synthetic equivalent. wikipedia.orgwikipedia.org 3-Hydrazinoindazole fits both descriptions adeptly.

The reactivity of its hydrazino group (-NHNH2) makes it a potent nucleophile, readily participating in reactions with various electrophiles. This property allows for the straightforward introduction of the indazole moiety into a larger molecular framework. Chemists utilize this compound as a foundational component to construct molecules with desired structural features and biological activities. boronmolecular.comlifechemicals.com Its utility as a building block is evident in its application in the synthesis of diverse heterocyclic systems. lifechemicals.comsciforum.net

The concept of a synthon is rooted in retrosynthetic analysis, a strategy used to plan the synthesis of complex organic molecules by breaking them down into simpler precursors. wikipedia.org In this context, this compound can be considered a synthetic equivalent for an indazolyl-hydrazine synthon, enabling chemists to strategically design synthetic routes to target molecules containing this structural motif.

Precursor for the Synthesis of Fused Heterocyclic Compounds

A significant application of this compound lies in its role as a precursor for the synthesis of fused heterocyclic compounds. These are molecules in which two or more rings share a common bond and are of great interest due to their diverse pharmacological and material properties. sioc-journal.cn

Synthesis of Pyrazolo-Fused Systems

The reaction of this compound with suitable bielectrophilic reagents leads to the formation of pyrazolo-fused systems. Pyrazoles and their fused derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. beilstein-journals.orgbeilstein-journals.org The synthesis of pyrazolo[3,4-b]pyridines, for example, often utilizes aminopyrazole precursors. beilstein-journals.orgresearchgate.netbeilstein-journals.org While not a direct aminopyrazole, the hydrazino group of this compound provides a reactive handle for cyclization reactions that can lead to the formation of a pyrazole (B372694) ring fused to another heterocyclic system.

Formation of Other Polycyclic Systems

Beyond pyrazolo-fused systems, this compound is a precursor to a variety of other polycyclic and fused heterocyclic structures. For instance, it can be used in the synthesis of triazino[4,5-b]indazoles. researchgate.net The reactivity of the hydrazine (B178648) moiety allows for condensation reactions with dicarbonyl compounds or their equivalents, leading to the formation of new rings fused to the indazole core. This strategy has been employed to create a range of fused heterocycles, including those with potential applications in medicinal chemistry and materials science. researchgate.net

Utilization in the Construction of Complex Molecular Architectures

The development of methods for the efficient construction of complex molecular architectures is a central goal of organic synthesis. nih.gov this compound, as a versatile building block, contributes to this endeavor by providing a scaffold upon which molecular complexity can be built. Its ability to participate in multicomponent reactions (MCRs) is particularly noteworthy. MCRs are one-pot processes where three or more reactants combine to form a complex product, offering advantages in terms of efficiency and atom economy. mdpi.comnih.govrsc.org

The incorporation of this compound into MCR protocols allows for the rapid assembly of intricate molecular frameworks. For example, a three-component reaction involving an aldehyde, a β-ketoester, and a hydrazine derivative can lead to the formation of highly substituted pyrazoles. beilstein-journals.org By analogy, this compound can be employed in similar MCRs to generate complex molecules containing the indazole nucleus.

Development of Novel Methodologies for Organic Transformations

This compound and its derivatives also play a role in the development of new synthetic methodologies. The unique electronic and structural properties of the indazole ring system can influence the reactivity of the attached hydrazine group, leading to novel transformations.

Research in this area includes the exploration of this compound derivatives as catalysts or ligands in organic reactions. For instance, chiral N,N'-dioxides derived from biisoquinolines have been evaluated as catalysts for asymmetric hydrosilylation of hydrazones. mdpi.com While this specific example does not directly use this compound, it highlights the potential for hydrazine-containing heterocycles to participate in catalysis. The development of new reactions and catalytic systems is a continuous effort in organic chemistry, and versatile building blocks like this compound provide a platform for such innovation. diva-portal.org

Mechanistic Biological Activity Investigations of 3 Hydrazinoindazole Derivatives

Molecular Target Identification and Pathway Modulation Studies

Enzyme Inhibition Mechanisms (e.g., IDO1, Kinases, DNA Gyrase)

The diverse biological activities of 3-hydrazinoindazole derivatives often stem from their ability to interact with and inhibit specific enzymes that are critical for disease progression. These interactions are central to their therapeutic potential in areas such as oncology and infectious diseases.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition:

IDO1 is a key enzyme in the kynurenine (B1673888) pathway, responsible for the catabolism of the essential amino acid tryptophan. nih.govnih.gov In the context of cancer, upregulation of IDO1 in tumor cells and the surrounding microenvironment leads to tryptophan depletion and the accumulation of kynurenine and other metabolites. nih.govnih.gov This has an immunosuppressive effect, leading to the anergy of effector T-cells and the enhancement of regulatory T-cell function, which allows tumors to evade the host's immune system. nih.gov

Derivatives of this compound have been investigated as inhibitors of IDO1. For instance, in a study focused on developing dual inhibitors of IDO1 and tryptophan-2,3-dioxygenase (TDO), researchers synthesized 6-Bromo-1H-indazole derivatives with substitutions at the 4-amino position. ekb.eg One such derivative, featuring a methyl benzoxadiazole moiety, demonstrated significant inhibitory activity against both IDO1 and TDO in enzymatic assays. ekb.eg This suggests that the indazole scaffold can be effectively utilized to design potent IDO1 inhibitors. The mechanism of inhibition by similar small molecules often involves binding to the active site of the enzyme, preventing the substrate tryptophan from accessing it. nih.gov This blockade of the catalytic function of IDO1 helps to restore a more immune-active tumor microenvironment. nih.govnih.gov

Kinase Inhibition:

Protein kinases are a large family of enzymes that play crucial roles in cellular signal transduction pathways by phosphorylating specific amino acids on substrate proteins. nih.gov Dysregulation of kinase activity, often through mutations or overexpression, is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, migration, and survival. nih.govmdpi.com Tyrosine kinase inhibitors (TKIs) are a major class of anticancer drugs that work by blocking these aberrant signaling cascades. nih.gov

The inhibitory mechanisms of TKIs can be varied. Some inhibitors compete with ATP for binding to the kinase's active site, while others bind to allosteric sites, inducing conformational changes that inactivate the enzyme. nih.gov The ultimate effect is the disruption of the downstream signaling pathways that drive oncogenesis. nih.gov While specific studies detailing the kinase inhibition mechanisms of this compound derivatives are emerging, the general principle involves targeting the dysregulated kinases that are critical for the survival and proliferation of cancer cells. For example, afatinib, a known kinase inhibitor, acts by irreversibly inhibiting the epidermal growth factor receptor (EGFR) family of tyrosine kinases, which are often overexpressed in cancer cells. nih.gov This inhibition suppresses downstream signaling, such as the mTORC1 pathway, and can lead to apoptosis of the cancer cells. nih.gov

DNA Gyrase Inhibition:

DNA gyrase is a topoisomerase enzyme found in bacteria that is essential for DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, a process that is vital for relieving torsional stress during these processes. By targeting DNA gyrase, certain antibacterial agents can disrupt these fundamental cellular functions, leading to bacterial cell death. The inhibition of this enzyme is a well-established mechanism for antibacterial action.

Receptor Binding Profiling and Ligand-Protein Interactions

Understanding the interactions between small molecule ligands, such as this compound derivatives, and their protein targets is fundamental to drug design and development. Computational methods like molecular docking and molecular dynamics simulations are powerful tools used to predict and analyze these interactions. researchgate.netajchem-a.com

Key Interaction Types:

The binding of a ligand to a protein is governed by a variety of non-covalent interactions, including:

Hydrogen Bonds: These occur between a hydrogen atom covalently bonded to a more electronegative atom (the donor) and another electronegative atom (the acceptor). ajchem-a.com

Hydrophobic Interactions: These interactions are driven by the tendency of nonpolar groups to associate with each other in an aqueous environment. In protein-ligand binding, hydrophobic residues on the protein often form a pocket that accommodates nonpolar parts of the ligand. nih.gov

π-Interactions: These include π-π stacking (between aromatic rings) and cation-π interactions (between a cation and an aromatic ring). ajchem-a.com

Predicting and Analyzing Interactions:

Web-based tools and specialized software can be used to perform a ligand interaction profiling. protocols.ioresearchgate.net These tools can take a protein-ligand complex structure as input and identify the specific amino acid residues involved in the binding, as well as the types of interactions formed. researchgate.net This information is invaluable for understanding the basis of a ligand's affinity and selectivity for its target.

For example, in the context of inhibiting the p53-MDM2 interaction, a key target in cancer therapy, small molecule inhibitors are designed to fit into a hydrophobic cleft on the MDM2 protein. nih.govtmc.edu This cleft normally binds to three key hydrophobic residues of p53: Phe19, Trp23, and Leu26. nih.gov Successful inhibitors mimic these interactions, often featuring halogenated phenyl rings or indole (B1671886) groups to occupy the pockets within the binding cleft. nih.gov

The stability of these interactions can be further assessed using molecular dynamics simulations, which simulate the movement of the protein and ligand over time. researchgate.net By analyzing the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the ligand and protein atoms, researchers can gain insights into the stability of the binding pose and the flexibility of different parts of the ligand. ajchem-a.com

The following table summarizes the key molecular interactions involved in ligand-protein binding:

Interaction TypeDescription
Hydrogen Bonds Formed between a hydrogen bond donor and acceptor, crucial for specificity. ajchem-a.com
Hydrophobic Interactions Occur between nonpolar groups, a major driving force for binding. nih.gov
π-π Stacking An attractive, noncovalent interaction between aromatic rings. ajchem-a.com
Cation-π Interactions An interaction between a cation and the face of an aromatic ring. ajchem-a.com
Water Bridges A water molecule that mediates a hydrogen-bonded interaction between the protein and ligand. ajchem-a.com

In Vitro Cellular Studies and Mechanistic Insights

Evaluation of Effects on Cell Line Proliferation and Apoptosis Pathways

The anticancer potential of novel compounds is often first assessed through in vitro studies on various cancer cell lines. These studies aim to determine a compound's ability to inhibit cell proliferation and induce apoptosis, or programmed cell death.

Inhibition of Cell Proliferation:

Assays such as the MTT assay are commonly used to measure the metabolic activity of cells, which serves as an indicator of cell viability. erciyes.edu.tr A decrease in cell viability upon treatment with a compound suggests an anti-proliferative effect. erciyes.edu.tr For instance, a novel benzothiazole (B30560) derivative (BTD) was shown to suppress the proliferation of colorectal cancer cells in a dose-dependent manner. nih.gov Similarly, derivatives of sulfonamides have demonstrated the ability to reduce cell proliferation in human hepatocellular, breast, and colon cancer cell lines. erciyes.edu.tr

Induction of Apoptosis:

Apoptosis is a crucial process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer. aging-us.com Many anticancer drugs exert their effects by inducing apoptosis in tumor cells. aging-us.com Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. nih.govscielo.org

Extrinsic Pathway: This pathway is activated by the binding of death ligands (e.g., FasL, TRAIL) to their corresponding receptors on the cell surface. scielo.org This leads to the formation of the death-inducing signaling complex (DISC) and the activation of initiator caspase-8. scielo.org

Intrinsic Pathway: This pathway is triggered by cellular stress, such as DNA damage, and is regulated by the Bcl-2 family of proteins. nih.govmdpi.com It involves the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which then activates initiator caspase-9. nih.govmdpi.com

Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. scielo.orgmdpi.com

Studies on various chemical derivatives have demonstrated their ability to induce apoptosis through these pathways. For example, a levamisole (B84282) derivative was found to induce the extrinsic pathway of apoptosis in leukemia cells by upregulating Fas, Fas-L, and activating caspase-8. nih.gov In contrast, a novel benzothiazole derivative was shown to induce apoptosis in colorectal cancer cells via the intrinsic pathway, as evidenced by the generation of reactive oxygen species (ROS) and the loss of mitochondrial transmembrane potential. nih.gov

The table below summarizes the key proteins involved in the extrinsic and intrinsic apoptosis pathways.

Apoptosis PathwayKey Initiator Caspase(s)Key Effector Caspase(s)
Extrinsic Pathway Caspase-8, Caspase-10 erciyes.edu.trmedsci.orgCaspase-3, Caspase-7 nih.gov
Intrinsic Pathway Caspase-9 medsci.orgCaspase-3, Caspase-7 nih.gov

Studies on Cellular Pathway Regulation (e.g., Bcl2 family, p53/MDM2 pathway)

The ability of this compound derivatives and other small molecules to induce apoptosis is often linked to their modulation of key cellular pathways that control cell survival and death. Two of the most important of these are the Bcl-2 family of proteins and the p53-MDM2 pathway.

Regulation of the Bcl-2 Family:

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. thermofisher.com This family includes both anti-apoptotic (pro-survival) members, such as Bcl-2 and Bcl-xL, and pro-apoptotic members, such as Bax and Bak. thermofisher.comresearchgate.net The balance between these opposing factions determines whether a cell lives or dies. aging-us.com Anti-apoptotic proteins work by sequestering their pro-apoptotic counterparts, preventing them from permeabilizing the mitochondrial membrane. oncotarget.com

Many cancer cells overexpress anti-apoptotic Bcl-2 family proteins, which contributes to their survival and resistance to chemotherapy. thno.org Therefore, a key therapeutic strategy is to inhibit these anti-apoptotic proteins. BH3 mimetics are a class of drugs designed to do just this. aging-us.com They bind to the hydrophobic groove of anti-apoptotic proteins, mimicking the action of pro-apoptotic BH3-only proteins. aging-us.com This frees up pro-apoptotic proteins like Bax and Bak to induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of the caspase cascade. aging-us.com

Modulation of the p53/MDM2 Pathway:

The p53 protein is a critical tumor suppressor, often referred to as the "guardian of the genome". nih.gov In response to cellular stress, such as DNA damage, p53 can induce cell cycle arrest, senescence, or apoptosis. nih.gov The activity of p53 is tightly controlled by its principal negative regulator, MDM2. elgenelim.com MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thus keeping its levels low in normal, unstressed cells. elgenelim.comjbr-pub.org.cn

In many cancers where p53 is not mutated, its function is often abrogated by the overexpression of MDM2. nih.gov This makes the p53-MDM2 interaction an attractive target for cancer therapy. tmc.edu Small molecule inhibitors, such as the nutlins, have been developed to disrupt this interaction. mdpi.com These inhibitors bind to the p53-binding pocket on MDM2, preventing it from binding to and degrading p53. mdpi.com This leads to the stabilization and accumulation of p53, which can then activate its downstream target genes to induce apoptosis. mdpi.com p53 can promote apoptosis through the intrinsic pathway by transcriptionally upregulating pro-apoptotic Bcl-2 family members like Bax and PUMA. thermofisher.comresearchgate.net

The following table outlines the key players in the Bcl-2 family and p53-MDM2 pathways.

PathwayKey Pro-Survival ProteinsKey Pro-Apoptotic ProteinsKey Regulatory Interaction
Bcl-2 Family Bcl-2, Bcl-xL, Mcl-1 thno.orgnih.govBax, Bak, Bid, PUMA thermofisher.comresearchgate.netInhibition of pro-apoptotic proteins by pro-survival proteins. oncotarget.com
p53/MDM2 Pathway MDM2, MDMX elgenelim.commdpi.comp53 nih.govMDM2-mediated ubiquitination and degradation of p53. elgenelim.comjbr-pub.org.cn

Investigations into Antimicrobial Mechanisms (e.g., quorum sensing inhibition)

In addition to their anticancer properties, some heterocyclic compounds, a broad class to which this compound derivatives belong, have shown promise as antimicrobial agents. A key strategy in the development of new antimicrobials is to target bacterial communication systems, a process known as quorum sensing (QS).

Quorum Sensing in Bacteria:

Quorum Sensing Inhibition (QSI):

Interfering with QS, also known as quorum quenching, is an attractive antimicrobial strategy because it can disarm pathogens without directly killing them, which may exert less selective pressure for the development of resistance. mdpi.comnih.gov There are several ways to inhibit QS:

Inhibition of AI Synthesis: Blocking the enzymes responsible for producing autoinducers. nih.gov

Degradation of AIs: Using enzymes, known as quorum-quenching enzymes, to degrade the signaling molecules. ijpsonline.com

Receptor Antagonism: Using molecules that competitively bind to the AI receptors, blocking the signal. nih.gov

In Gram-positive bacteria, QS is often mediated by small peptides that are detected by cell surface sensor kinases. researchgate.net Inhibition in these systems can involve blocking the processing and secretion of these peptides or interfering with their binding to the sensor kinase. researchgate.net

The development of quorum sensing inhibitors (QSIs) from various chemical scaffolds, including those related to indazoles, represents a promising avenue for combating bacterial infections, particularly those that are resistant to traditional antibiotics. biorxiv.org

Quorum Sensing SystemSignaling Molecules (Autoinducers)General Mechanism of Inhibition
Gram-Negative Bacteria (e.g., P. aeruginosa) Acyl-homoserine lactones (AHLs) ijpsonline.comCompetitive binding to cytoplasmic receptors (e.g., LasR). mdpi.com
Gram-Positive Bacteria (e.g., Staphylococcus aureus) Autoinducing peptides (AIPs) mdpi.comresearchgate.netBlocking peptide processing/secretion or receptor binding. researchgate.net

Structure-Activity Relationships (SAR) in Biological Contexts

The exploration of Structure-Activity Relationships (SAR) is a fundamental concept in medicinal chemistry, providing a framework for understanding how the chemical structure of a molecule correlates with its biological activity. This principle is pivotal in drug discovery, guiding the modification of a lead compound to optimize its efficacy and selectivity. For derivatives of this compound, SAR studies are crucial for identifying the specific structural features that govern their interactions with biological targets, thereby influencing their therapeutic potential. By systematically altering different parts of the molecule—such as the indazole core, the hydrazino linker, and any appended substituents—researchers can deduce which modifications lead to enhanced or diminished biological effects.

Impact of Substituent Modifications on Molecular Interactions

The biological activity of this compound derivatives can be profoundly influenced by the nature and position of various substituents. These modifications can alter the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which are critical for effective interaction with biological macromolecules like enzymes and receptors.

Hydrazones, which are common derivatives synthesized from hydrazines like this compound, serve as an excellent model for studying these effects. Research on various hydrazone derivatives has consistently shown that even minor structural changes can lead to significant shifts in biological activity, such as anticancer or antimicrobial effects. nih.govajgreenchem.comnih.gov

Key observations from studies on related heterocyclic hydrazone derivatives include:

Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens like -Cl, -F, or a nitro group -NO₂) or electron-donating groups (e.g., methoxy (B1213986) -OCH₃, methyl -CH₃) on aromatic rings appended to the hydrazone framework can modulate the electron density of the entire molecule. Electron-withdrawing substituents often enhance the acidity of N-H protons and the electrophilicity of certain carbon atoms, which can lead to stronger hydrogen bonds or different covalent interactions with a biological target. nih.govrsc.org For instance, in a study of salicylaldehyde (B1680747) hydrazone derivatives, the presence of electron-withdrawing groups was found to strengthen a critical intramolecular hydrogen bond, an interaction that can stabilize the bioactive conformation of the molecule. nih.gov

Steric and Lipophilic Factors: The size, shape, and lipophilicity (fat-solubility) of substituents determine how well the molecule fits into a receptor's binding pocket and its ability to cross cell membranes. Bulky substituents can create steric hindrance that prevents optimal binding, whereas others might fit perfectly into a hydrophobic pocket, enhancing affinity. mdpi.com In a series of hydrazide-hydrazones developed as laccase inhibitors, derivatives with a slim salicylic (B10762653) aldehyde component were found to be crucial for stabilization within the enzyme's active site, while bulkier groups like tert-butyl altered the mode of inhibition from competitive to non-competitive or uncompetitive. mdpi.com

Positional Isomerism: The position of a substituent on an aromatic ring can be as important as its chemical nature. For example, antibacterial activity in a series of thiosemicarbazide (B42300) derivatives was significantly higher when a 3-methoxyphenyl (B12655295) group was located at position 4 of the core structure compared to position 1. mdpi.com This highlights that the specific location of a functional group dictates the geometry of interaction with the target.

The anticancer activity of N'-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones demonstrates a clear SAR. The data below illustrates how different substituents on the isatin (B1672199) ring impact the compound's potency against various cancer cell lines.

CompoundSubstituent (R)IC₅₀ (μM) vs. Jurkat (Leukemia)IC₅₀ (μM) vs. HepG2 (Liver Cancer)
4aH3.14> 50
4c5-Br> 504.39
4e5-NO₂> 507.61
3e5-Cl10.212.82
5-Fluorouracil (Standard)-50.1132.15

Data sourced from research on N'-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones. mdpi.com

This data reveals that an unsubstituted isatin ring (Compound 4a ) confers high and specific potency against the leukemia cell line, whereas halogen (Br, Cl) and nitro (NO₂) substitutions at the 5-position (Compounds 4c , 4e , 3e ) shift the activity profile, resulting in significantly enhanced potency against the liver cancer cell line. mdpi.com Such findings are instrumental in guiding the rational design of new derivatives with improved potency and selectivity.

Stereochemical Influence on Biological Effects

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining the biological effects of chiral compounds. Since biological systems, including enzymes and receptors, are themselves chiral, they often interact differently with the various stereoisomers (enantiomers or diastereomers) of a drug. mdpi.com This can lead to one isomer being therapeutically active while another is less active, inactive, or even responsible for undesirable side effects. mdpi.com

For derivatives of this compound that are chiral, their biological activity is expected to be highly dependent on their stereochemical configuration. This is because the precise 3D shape of a molecule is what allows it to fit correctly into its biological target, much like a key fits into a lock.

A compelling example of stereochemistry's critical role is found in the study of 3-Br-acivicin and its derivatives as antimalarial agents. Researchers synthesized and tested all possible stereoisomers of the parent compound and its derivatives. The results were striking: only the isomers with a specific (5S, αS) configuration showed significant antiplasmodial activity. rsc.org This suggests that the biological target, or more likely the cellular uptake mechanism (in this case, an L-amino acid transport system), is highly stereoselective and only recognizes the "natural" stereoisomer. rsc.orgmdpi.com

The key implications of stereochemistry for this compound derivatives are:

Target Binding: The specific orientation of functional groups in three-dimensional space determines the potential for forming key interactions (e.g., hydrogen bonds, hydrophobic interactions) within a binding site. An incorrect stereoisomer may be unable to achieve the necessary orientation for effective binding, resulting in a loss of activity. mdpi.com

Cellular Uptake and Transport: As seen with 3-Br-acivicin, membrane transporters can be stereoselective. rsc.org If a this compound derivative relies on a specific transporter to enter a cell, only the stereoisomer recognized by that transporter will be able to reach its intracellular target and exert its effect.

Therefore, when designing and evaluating new this compound derivatives, it is essential to consider their stereochemistry. The synthesis of single, pure enantiomers or diastereomers is often necessary to fully understand the SAR and to develop a drug candidate with the optimal therapeutic profile.

Q & A

Q. What are the standard synthetic routes for 3-Hydrazinoindazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via hydrazine substitution at the 3-position of indazole precursors. Common methods include refluxing indazole derivatives with hydrazine hydrate in polar solvents (e.g., ethanol or methanol) under acidic or neutral conditions. For example, hydrazinolysis of 3-chloroindazole in ethanol at 80°C for 12 hours yields this compound with ~75% purity, requiring further purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Yield optimization involves adjusting stoichiometry (hydrazine excess), temperature, and catalyst choice (e.g., acetic acid vs. HCl). Purity is validated via TLC and HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : The hydrazino (-NH-NH₂) group exhibits broad singlets at δ 6.5–7.5 ppm (¹H) and δ 110–120 ppm (¹³C). Aromatic protons in the indazole core appear as doublets between δ 7.2–8.1 ppm .
  • IR : N-H stretches (3300–3400 cm⁻¹) and C=N/C-N vibrations (1600–1650 cm⁻¹) confirm hydrazine incorporation .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 148.1 for this compound. Cross-validate with elemental analysis (C₇H₈N₄ requires C 56.7%, H 5.4%, N 37.8%) .

Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
  • Temperature : Store at 4°C, 25°C, and 40°C for 1–4 weeks; monitor degradation via HPLC.
  • pH : Dissolve in buffers (pH 3–9) and track hydrazine release via colorimetric assays (e.g., p-dimethylaminobenzaldehyde) .
  • Light/O₂ : Use amber vials and argon purging to mitigate photolytic/oxidative degradation.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in heterocyclic ring-forming reactions (e.g., triazole synthesis)?

  • Methodological Answer : this compound acts as a bifunctional nucleophile, with the hydrazine moiety participating in cyclocondensation with carbonyl groups (e.g., ketones or aldehydes) to form 1,2,4-triazoles. For example, reacting with benzaldehyde under ultrasound irradiation (40 kHz, 50°C) yields triazole-indazole hybrids via a Huisgen-like pathway. Computational modeling (DFT) can identify transition states and regioselectivity trends, while in situ IR monitors intermediate formation .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for specific biological targets (e.g., kinase inhibition)?

  • Methodological Answer :
  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO₂ at the 5-position) to enhance electrophilicity for covalent kinase binding.
  • Docking Studies : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize derivatives with ΔG < -8 kcal/mol .
  • In Vitro Validation : Test top candidates in kinase inhibition assays (IC₅₀) and compare to controls (e.g., staurosporine). Cross-reference with cytotoxicity data (e.g., MTT assay on HEK293 cells) .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Apply systematic review protocols (PRISMA/PICO frameworks) to analyze variables:
  • Experimental Design : Compare cell lines (e.g., HeLa vs. MCF-7), dosing regimens, and assay endpoints (IC₅₀ vs. % inhibition at fixed concentration) .
  • Data Normalization : Recalculate activities using standardized metrics (e.g., μM units vs. % control).
  • Meta-Analysis : Use RevMan to pool data from ≥5 studies; apply random-effects models to account for heterogeneity .

Tables for Key Data

Q. Table 1. Synthetic Conditions vs. Yield of this compound

SolventCatalystTemp (°C)Time (h)Yield (%)Purity (%)
EthanolHCl80126892
MethanolAcOH70107289
DMFNone10085585
Source: Adapted from

Q. Table 2. Spectral Markers for this compound

TechniqueKey Peaks
¹H NMR (DMSO-d⁶)δ 7.8 (d, 1H, H-7), δ 6.6 (bs, 2H, -NH₂)
IR (KBr)3360 cm⁻¹ (N-H), 1620 cm⁻¹ (C=N)
ESI-MSm/z 148.1 [M+H]⁺
Source:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.